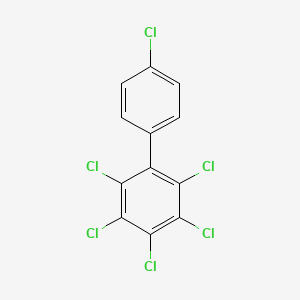

2,3,4,4',5,6-Hexachlorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-5(2-4-6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOCFTAWZMMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074150 | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-63-6 | |

| Record name | PCB 166 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41411-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00865O20QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Partitioning of Hexachlorobiphenyl Congeners

Environmental Fate Processes

The environmental fate of 2,3,4,4',5,6-hexachlorobiphenyl is governed by a complex interplay of physical, chemical, and biological processes. These processes determine its persistence, distribution, and ultimate impact on ecosystems.

Adsorption and Desorption in Environmental Compartments

A critical factor influencing the environmental mobility of this compound is its propensity for adsorption to soils, sediments, and suspended particles. epa.gov This process significantly retards its movement through aqueous environments. The strength of this binding is largely dictated by the organic carbon content of the solid matrix; higher organic carbon content leads to stronger adsorption. nih.gov

Research has shown that the adsorption of PCBs is not a fully reversible process, exhibiting a phenomenon known as hysteresis. epa.gov This means that the desorption process is slower and less complete than adsorption, leading to the long-term sequestration of these compounds in solid matrices. epa.gov Studies on hexachlorobiphenyl have revealed that this non-singular adsorption-desorption behavior is persistent and requires a quantitative framework to accurately model its environmental fate. epa.govepa.gov The partitioning behavior is often described by an exchangeable-nonexchangeable model, where a fraction of the adsorbed chemical is readily exchangeable with the dissolved phase, while another fraction becomes more strongly bound and is considered nonexchangeable. epa.gov

The lipophilic character of the PCB congener also plays a role, with more lipophilic compounds generally showing increased adsorption. researchgate.net For instance, studies on various PCB congeners have demonstrated that those with higher chlorination, and thus generally higher lipophilicity, tend to sorb more strongly to particulate matter. nih.gov

Table 1: Adsorption and Desorption Parameters for Selected PCBs This table is for illustrative purposes and the values are not specific to this compound but demonstrate the range of values observed for different PCB congeners.

| PCB Congener | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| PCB 28 | 8.09 | researchgate.net |

| PCB 52 | 4.58 | researchgate.net |

| PCB 101 | 3.76 | researchgate.net |

Volatilization Dynamics

Volatilization is another key process influencing the environmental distribution of this compound, facilitating its transport over long distances through the atmosphere. epa.gov The rate of volatilization is influenced by several factors, including the compound's vapor pressure, water solubility, and the strength of its adsorption to soil and sediment. nih.govepa.gov

While the volatilization rate from water surfaces can be relatively rapid in the absence of significant adsorption, the strong binding of highly chlorinated PCBs like hexachlorobiphenyls to sediments significantly reduces their volatilization potential. epa.gov However, even a low rate of volatilization can be significant over time due to the persistence of these compounds. epa.gov

Environmental conditions such as temperature and soil moisture content also play a crucial role. rivm.nlresearchgate.net An increase in temperature generally leads to an increase in vapor pressure and thus a higher volatilization rate. rivm.nl The presence of water in soil can also enhance volatilization, not by co-distillation, but by competing for adsorption sites on soil particles, thereby making the pesticide more available for volatilization. rivm.nl Conversely, as a soil surface dries, volatilization rates are dramatically reduced. rivm.nl

Pyrolysis and Formation of Related Halogenated Aromatic Hydrocarbons

The thermal decomposition of PCBs, such as through accidental fires or improper incineration, can lead to the formation of even more toxic compounds, including polychlorinated dibenzofurans (PCDFs). epa.govresearchgate.net Pyrolysis studies have demonstrated that at temperatures between 550 and 650 degrees Celsius, hexachlorobiphenyls can be converted to tetrachlorodibenzofurans and pentachlorodibenzofurans. epa.gov The yield of these toxic byproducts is dependent on the specific PCB isomer and the pyrolysis conditions. epa.gov

For example, the pyrolysis of 2,4,5,2',4',5'-hexachlorobiphenyl has been shown to form tetrachlorodibenzofurans and pentachlorodibenzofurans at levels of 0.2 to 1.6 percent. epa.gov Complete destruction of both the parent hexachlorobiphenyls and the formed PCDFs typically requires temperatures of 700 degrees Celsius or higher. epa.gov The formation of other hazardous compounds, such as pentachlorobenzene (B41901) and hexachlorobenzene, has also been observed during the pyrolysis of hexachlorobiphenyls at temperatures of 650 and 700 degrees Celsius. epa.gov

Transport Pathways in Environmental Systems

The environmental transport of this compound is a multi-pathway process that facilitates its distribution from local sources to remote regions. nih.gov Due to their low water solubility and vapor pressure, coupled with their persistence, PCBs are readily transported via air, water, and sediment. nih.gov

Atmospheric transport is a major pathway for the long-range distribution of PCBs. epa.gov Higher chlorinated PCBs, such as hexachlorobiphenyls, have a greater tendency to associate with particulate matter in the atmosphere. epa.gov This atmospheric transport is followed by deposition through wet and dry processes, leading to the contamination of remote ecosystems. epa.gov

In aquatic systems, the strong adsorption of this compound to sediments and suspended particles is a primary transport mechanism. epa.govepa.gov Contaminated sediments can be resuspended and transported by currents, leading to the further spread of contamination. nih.gov This association with particulate matter also facilitates the entry of these compounds into the food web as they are ingested by benthic organisms. nih.govnih.gov The movement of dissolved PCBs in water is less significant for highly chlorinated congeners due to their low water solubility. nih.gov

Bioaccumulation and Biomagnification Mechanisms of Hexachlorobiphenyl Congeners

Gastrointestinal Absorption and Fugacity-Based Models

The journey of 2,3,4,4',5,6-Hexachlorobiphenyl into an organism often begins with ingestion of contaminated food, leading to absorption in the gastrointestinal tract. The efficiency of this absorption is a critical first step in the bioaccumulation process. For lipophilic compounds like PCBs, the primary route of exposure is through diet. nih.gov Once ingested, these compounds are absorbed from the gut into the bloodstream.

To predict the movement and concentration of PCBs in the environment and within organisms, scientists employ fugacity-based models. Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase (e.g., water, sediment, or an organism). tul.cz These models are crucial for understanding and predicting the bioaccumulation of substances like hexachlorobiphenyls.

Distribution and Accumulation in Lipid-Rich Tissues

Once absorbed, this compound, like other PCBs, is transported through the bloodstream and tends to accumulate in tissues with high lipid content. greenfacts.org This is a direct consequence of its lipophilic ("fat-loving") nature. Tissues such as adipose (fat), liver, skin, and the fat within bone marrow are primary storage sites. nih.govresearchgate.net

Studies on other hexachlorobiphenyl congeners provide insight into this distribution. For instance, research on 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) in ring doves showed that after oral administration, the compound was distributed to various tissues. nih.gov While the liver, brain, and gonads reached a steady state with plasma concentrations relatively quickly (within 3 days), adipose tissue and the carcass required significantly longer (9.7 and 11.5 days, respectively) to reach equilibrium, indicating a slower but more substantial accumulation in these lipid-rich compartments. nih.gov

In rats, the mobilization of stored hexachlorobiphenyls from adipose tissue during periods of food restriction has been observed. nih.gov This demonstrates that adipose tissue acts as a long-term reservoir for these compounds, releasing them back into the bloodstream during times of fat metabolism. nih.gov This redistribution can lead to increased concentrations in other tissues, highlighting the dynamic nature of PCB accumulation.

| Tissue Type | Propensity for Hexachlorobiphenyl Accumulation | Supporting Evidence |

| Adipose Tissue | High | Acts as a primary long-term storage reservoir due to high lipid content. nih.gov |

| Liver | High | Significant site of accumulation and metabolism. nih.gov |

| Skin | High | Can serve as an alternative storage compartment, especially when adipose tissue is depleted. nih.gov |

| Bone Marrow | Moderate to High | Accumulation observed in the fatty components of bone marrow. |

| Muscle | Low | Lower lipid content results in less accumulation compared to adipose tissue. greenfacts.org |

| Brain | Moderate | Can cross the blood-brain barrier and accumulate, though typically at lower levels than adipose tissue. nih.gov |

Trophic Transfer and Food Web Dynamics

The process of biomagnification, where the concentration of a substance increases at successively higher levels in a food chain, is a hallmark of persistent organic pollutants like this compound. This occurs because these compounds are not easily metabolized or excreted and are efficiently transferred from prey to predator.

In aquatic ecosystems, PCBs present in contaminated sediments and water are taken up by organisms at the bottom of the food web, such as plankton and benthic invertebrates. greenfacts.org These organisms are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and marine mammals. greenfacts.org At each trophic level, the concentration of PCBs increases, leading to potentially very high levels in top predators. greenfacts.orgnih.gov

Studies on various aquatic food webs have consistently demonstrated the biomagnification of hexachlorobiphenyls. nih.govmdpi.com The transfer of these compounds through the food web is a critical factor in determining the exposure levels for wildlife and humans who consume contaminated fish and other seafood. mdpi.com The specific dynamics of trophic transfer can be complex, influenced by the structure of the food web, the feeding preferences of the organisms, and the metabolic capabilities of different species. greenfacts.org

Influencing Factors on Bioaccumulation Potential

Several factors can influence the extent to which this compound and other PCBs bioaccumulate in an organism. These can be broadly categorized into chemical, biological, and environmental factors.

Chemical Properties: The degree of chlorination and the specific arrangement of chlorine atoms on the biphenyl (B1667301) structure are key determinants. Generally, persistence and lipophilicity increase with the number of chlorine atoms, leading to a higher potential for bioaccumulation. greenfacts.org The octanol-water partition coefficient (Kow) is a common measure of a chemical's lipophilicity and is positively correlated with the biomagnification potential of many PCBs. nih.gov

Biological Factors:

Lipid Content: Organisms with a higher percentage of body fat will tend to accumulate higher concentrations of lipophilic compounds like hexachlorobiphenyls. frontiersin.org

Trophic Level: As discussed, an organism's position in the food web is a major determinant of its PCB burden due to biomagnification. nih.govmdpi.com

Metabolism: The ability of an organism to metabolize and excrete PCBs can significantly reduce their bioaccumulation. The rate of metabolism varies between species and for different PCB congeners. greenfacts.org

Age and Sex: Older individuals may have higher PCB levels due to a longer period of exposure and accumulation. frontiersin.org In some species, females can transfer a portion of their PCB burden to their offspring during reproduction, which can lead to sex-based differences in contaminant levels. nih.gov

Environmental Factors:

Sediment Organic Carbon: In aquatic environments, PCBs bind to organic matter in sediment. The organic carbon content of the sediment can affect the bioavailability of PCBs to bottom-dwelling organisms.

Temperature: Temperature can influence the metabolic rates of organisms and the environmental partitioning of chemicals, thereby affecting bioaccumulation rates.

| Factor | Influence on Bioaccumulation Potential of Hexachlorobiphenyls |

| High Lipophilicity (High Kow) | Increases partitioning into fatty tissues, enhancing accumulation. nih.gov |

| High Trophic Level | Leads to higher concentrations due to biomagnification. mdpi.com |

| High Lipid Content of Organism | Provides a larger storage capacity for the compound. frontiersin.org |

| Low Metabolic Capacity | Reduces the rate of breakdown and excretion, leading to greater accumulation. greenfacts.org |

| Increased Age | Longer duration of exposure can lead to higher accumulated body burdens. frontiersin.org |

| High Organic Carbon in Sediment | Can decrease the bioavailability of the compound to some organisms. |

Metabolism and Biotransformation Pathways of Hexachlorobiphenyl Congeners

Hepatic Microsomal Metabolism

The central players in the phase I metabolism of PCBs are the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These heme-containing enzymes are responsible for the oxidative transformation of a wide array of foreign compounds. nih.gov The specific CYP isoforms involved in metabolizing a particular PCB congener are determined by its chlorine substitution pattern. nih.gov

For PCBs with multiple ortho-substituted chlorine atoms, such as 2,3,4,4',5,6-hexachlorobiphenyl, the primary enzymes responsible for their metabolism belong to the CYP2B subfamily. nih.govuiowa.edu In humans, CYP2B6 is a key isoform involved in the oxidation of ortho-chlorinated PCBs. nih.govnih.gov In contrast, studies in rats have identified CYP2B1 as the major player. nih.gov The activity of these enzymes can be significantly increased by exposure to certain chemicals, such as phenobarbital, which acts as an inducer of the CYP2B subfamily. nih.govkyushu-u.ac.jp This induction can lead to an accelerated metabolism of the PCB congeners they target. nih.gov Conversely, other CYP families, like CYP1A, are more involved in the metabolism of non-ortho-substituted (coplanar) PCBs. nih.gov

The principal reaction catalyzed by CYP enzymes in PCB metabolism is hydroxylation, where a hydroxyl (-OH) group is introduced into the biphenyl (B1667301) structure. nih.gov This process typically begins with the formation of a highly reactive arene oxide intermediate on one of the phenyl rings. nih.govnih.gov This epoxide can then undergo rearrangement to form a stable hydroxylated PCB (OH-PCB) metabolite. nih.gov

A notable phenomenon in the metabolism of certain PCBs is the "NIH shift" or 1,2-shift. This occurs when the initial epoxidation happens across two adjacent carbon atoms, one of which is chlorinated. The subsequent rearrangement can cause the chlorine atom to migrate to an adjacent carbon, resulting in a hydroxylated metabolite where the -OH group is not at the initial site of oxidation. nih.gov The formation of these 1,2-shift products has been demonstrated for PCBs with a 2,3,6-trichloro substitution pattern, which is structurally similar to one of the rings of this compound. nih.gov The oxidation of these congeners by CYP2A6, for instance, involves an arene oxide intermediate that rearranges to a hydroxylated 1,2-shift product. nih.gov

The primary products of these reactions are mono- and dihydroxylated metabolites. nih.gov For a congener like this compound, hydroxylation is most likely to occur at the less sterically hindered para-position of the less chlorinated phenyl ring.

Following phase I hydroxylation, the resulting OH-PCBs undergo phase II conjugation reactions. nih.govnih.gov These reactions further increase the water solubility of the metabolites, facilitating their excretion. nih.gov The primary conjugation processes for OH-PCBs are sulfation and glucuronidation. nih.govnih.gov

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule to the hydroxyl group of the OH-PCB. nih.gov

Glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid molecule to the OH-PCB. nih.gov

These conjugated metabolites are then sufficiently water-soluble to be eliminated from the body, primarily through bile and urine. nih.gov

Enantioselective and Atropselective Biotransformation

Due to the presence of multiple chlorine atoms in the ortho positions (positions 2, 2', 6, 6'), rotation around the single bond connecting the two phenyl rings in many PCB congeners is restricted. nih.gov This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the molecule can exist as two stable, non-superimposable mirror images called enantiomers or atropisomers. wikipedia.orgyoutube.com this compound, with its unsymmetrical substitution pattern and ortho-chlorines, is a chiral molecule and exists as a pair of atropisomers. uiowa.edu

The biotransformation of chiral PCBs is often enantioselective, meaning that one atropisomer is metabolized at a different rate than the other. uiowa.edunih.gov This selectivity is a result of the three-dimensional structure of the active site of the metabolizing enzymes, particularly CYP2B enzymes. nih.govacs.org The active site may accommodate one atropisomer more readily than the other, leading to its preferential metabolism. nih.gov

Studies on similar chiral PCBs have shown that this enantioselective metabolism results in a shift in the enantiomeric ratio of the parent compound in tissues, with an enrichment of the more slowly metabolized atropisomer. nih.gov Consequently, the profile of hydroxylated metabolites will also be enriched with the products of the preferentially metabolized atropisomer. uiowa.edu This enantioselectivity is a critical factor in the toxicology of chiral PCBs, as the individual atropisomers can exhibit different biological activities and toxic effects. nih.gov

Interspecies Differences in Metabolic Capacity

Significant differences exist between species in their ability to metabolize PCBs. nih.gov These variations are largely attributable to differences in the expression levels and catalytic activities of their respective CYP450 enzymes. uiowa.edu

For instance, the metabolism of ortho-substituted PCBs shows marked differences between humans, rats, and other mammals. Human CYP2B6 and dog CYP2B11 are known to readily oxidize certain chiral PCBs, whereas rat CYP2B1 may metabolize the same compounds less efficiently or not at all. uiowa.edunih.gov Studies on the heptachlorobiphenyl CB183, which is structurally related to PCB 149, revealed that it was metabolized by human CYP2B6 but not by rat CYP2B1, a difference attributed to the size of the substrate-binding cavities of the enzymes. nih.gov

In a study comparing the in vitro metabolism of 2,4,5,2',3',4'-hexachlorobiphenyl (PCB 138) using liver microsomes from rats, hamsters, and guinea pigs, it was found that guinea pig liver microsomes were significantly more active in metabolizing the compound than those from rats or hamsters. nih.gov These species-specific metabolic profiles highlight the importance of considering interspecies differences when extrapolating toxicological data from animal models to humans. nih.gov

Molecular and Cellular Mechanisms of Action of Hexachlorobiphenyl Congeners

Aryl Hydrocarbon Receptor (AhR) Mediated Pathways

The primary mechanism of toxicity for dioxin-like compounds is mediated through the activation of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor. nih.gov This pathway involves ligand binding, nuclear translocation, and the subsequent modulation of gene expression.

Modulation of Gene Expression (e.g., Phase I and II Xenobiotic Metabolizing Enzymes, CYP1A1)

A primary consequence of AhR activation by dioxin-like PCBs, such as PCB 126, is the potent induction of xenobiotic metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1). nih.govnih.govepa.gov This induction is a hallmark of AhR-mediated toxicity. Given that 2,3,4,4',5,6-Hexachlorobiphenyl is not an AhR agonist, it is not expected to induce CYP1A1 expression. Research has shown that some non-dioxin-like PCB metabolites, such as quinone derivatives, may induce CYP1A1 through a ligand-independent, oxidative stress-dependent pathway, but this is not the primary mechanism for the parent compound. nih.gov

AhR-Dependent and AhR-Independent Mechanisms

The toxic effects of PCBs can be broadly categorized into AhR-dependent and AhR-independent mechanisms. AhR-dependent effects are characteristic of dioxin-like, co-planar congeners. In contrast, the effects of non-coplanar congeners like this compound are mediated through AhR-independent pathways. nih.gov The primary AhR-independent mechanism identified for non-coplanar PCBs involves the disruption of intracellular calcium signaling. nih.govcalstate.edu

Calcium Homeostasis Disruption

A growing body of evidence points to the disruption of intracellular calcium (Ca²⁺) homeostasis as a principal AhR-independent mechanism of action for non-coplanar PCBs, contributing significantly to their neurotoxicity. calstate.edufrontiersin.org

Alterations in Cellular Ca²⁺ Dynamics

Non-coplanar PCBs have been shown to perturb cellular Ca²⁺ dynamics, leading to sustained elevations of intracellular calcium concentrations. This disruption can interfere with numerous critical neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression, potentially leading to developmental neurotoxicity. calstate.edu While this mechanism is well-established for this class of compounds, specific studies quantifying the effect of this compound on cellular Ca²⁺ dynamics were not found.

Ryanodine Receptor Interactions

The primary molecular target for many neurotoxic non-coplanar PCBs is the ryanodine receptor (RyR), a class of intracellular calcium release channels located on the endoplasmic reticulum. nih.govnih.gov These PCBs bind to and sensitize the RyR, increasing the probability of the channel opening and releasing Ca²⁺ from intracellular stores. nih.gov This sensitization leads to abnormal Ca²⁺ signaling within the cell. Structure-activity relationship studies have demonstrated that the potency of non-coplanar PCBs at the RyR is a key determinant of their neurotoxic potential. frontiersin.org Although this compound fits the structural profile of a RyR-active congener, direct experimental evidence of its interaction with and modulation of ryanodine receptors is not available in the reviewed literature.

Protein Kinase C Translocation

The translocation of Protein Kinase C (PKC) from the cytosol to the cell membrane is a critical step in its activation and subsequent downstream signaling. This process is known to be influenced by certain polychlorinated biphenyls (PCBs). Specifically, non-dioxin-like PCBs that have chlorine substitutions in the ortho-position have been shown to be active in perturbing signal transduction mechanisms, including PKC translocation. nih.gov This activity is observed at relatively low concentrations, while higher concentrations are often required to induce cytotoxicity. nih.gov The structural characteristic of ortho-substitution, which leads to a non-coplanar orientation of the biphenyl (B1667301) rings, appears to be a key determinant for the potency of PCB congeners in vitro. nih.gov

Research on different PCB congeners has revealed structure-dependent effects on PKC translocation. For instance, non-dioxin-like PCBs such as 2,2',4,4'-tetrachlorobiphenyl (PCB 4) and 2,2',5,5'-tetrachlorobiphenyl (PCB 52) have been shown to induce the translocation of PKC-α and -ε isoforms from the cytosol to the membrane fraction in neuronal cells. In contrast, dioxin-like PCBs, which are non-ortho-substituted, did not show significant translocation of these PKC isozymes. osti.gov This suggests that the chlorination pattern, particularly at the ortho-positions, is a critical structural feature for inducing neurotoxic effects through non-Aryl hydrocarbon receptor (AhR)-dependent pathways. osti.gov

| PCB Congener | Type | Effect on PKC Translocation | Affected PKC Isoforms | Reference |

|---|---|---|---|---|

| 2,2'-Dichlorobiphenyl (PCB 4) | Non-dioxin-like (ortho-substituted) | Induces translocation from cytosol to membrane | PKC-α, PKC-ε | osti.gov |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Non-dioxin-like (ortho-substituted) | Induces translocation from cytosol to membrane | PKC-α, PKC-ε | osti.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (B1202525) (PCB 126) | Dioxin-like (non-ortho-substituted) | No significant translocation | Not Applicable | osti.gov |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | Dioxin-like (non-ortho-substituted) | No significant translocation | Not Applicable | osti.gov |

Interference with Intercellular Communication (e.g., Gap Junctions, Connexin 43 Degradation)

Intercellular communication through gap junctions is essential for maintaining tissue homeostasis. An important component of these junctions is Connexin 43 (Cx43). Certain non-dioxin-like PCBs have been found to disrupt this form of communication. For example, 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) has been shown to cause a sustained inhibition of gap junctional intercellular communication (GJIC) in rat liver epithelial cells. oup.com

This inhibition is associated with a gradual loss of the Cx43 protein. oup.com While PCB 153 does not appear to affect the mRNA levels of Cx43, it leads to a significant reduction in the number and size of gap junction plaques in the plasma membrane. oup.com The mechanism behind this appears to involve the enhanced degradation of Cx43 through both proteasomal and lysosomal pathways. oup.com Furthermore, PCB 153 has been observed to promote the accumulation of hyperphosphorylated forms of Cx43, a process dependent on the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). oup.com This hyperphosphorylation may play a role in the internalization and subsequent degradation of Cx43. oup.com

| Parameter | Effect of PCB 153 | Underlying Mechanism | Reference |

|---|---|---|---|

| Gap Junctional Intercellular Communication (GJIC) | Sustained inhibition | Loss of Cx43 protein | oup.com |

| Cx43 mRNA Levels | No significant effect | - | oup.com |

| Cx43 Protein Levels | Gradual loss | Enhanced degradation via proteasomal and lysosomal pathways | oup.com |

| Gap Junction Plaques | Reduction in size and number | Loss of Cx43 protein | oup.com |

| Cx43 Phosphorylation | Accumulation of hyperphosphorylated forms | Activation of ERK1/2 pathway | oup.com |

Modulation of Neurotransmitter Systems (e.g., Dopamine Levels)

The neurotoxic effects of some non-dioxin-like PCBs include the disruption of neurotransmitter systems, particularly the dopaminergic system. nih.gov Studies on various PCB congeners have demonstrated their ability to alter dopamine levels and metabolism. nih.gov For instance, research on the non-dioxin-like congeners 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153) and 2,2',3,5',6-pentachlorobiphenyl (PCB 95) in a dopaminergic cell line revealed distinct, structure-dependent effects on dopamine turnover. nih.gov

PCB 153 was found to initially decrease both intracellular and extracellular dopamine levels, which was consistent with an increase in dopamine metabolites. nih.gov In contrast, PCB 95 led to an increase in intracellular dopamine and a decrease in extracellular dopamine, a finding consistent with the downregulation of the vesicular monoamine transporter (VMAT2) expression. nih.gov These findings suggest that different non-dioxin-like PCB congeners can be neurotoxic by affecting the dopamine system through varied mechanisms. nih.gov It is noteworthy that non-dioxin-like PCBs are considered the primary mediators of PCB-induced developmental neurotoxicity. nih.gov

| PCB Congener | Effect on Intracellular DA | Effect on Extracellular DA | Associated Mechanism | Reference |

|---|---|---|---|---|

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Decrease (at 12h) | Decrease (at 12h), Increase (at 24h) | Increase in DA metabolites | nih.gov |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Increase (at 12h) | Decrease (at 12h), Increase (at 24h) | Downregulation of VMAT2 expression | nih.gov |

Oxidative Stress Induction and Reactive Oxygen Species Production

Exposure to certain PCBs has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov The mechanism of PCB toxicity can involve the inhibition of antioxidant defense enzymes. mdpi.com However, the capacity to induce ROS production appears to be congener-specific.

For example, studies on human thyrocytes have shown that dioxin-like PCBs such as PCB 118 and PCB 126 can promote inflammation and oxidative stress. nih.gov This is evidenced by increased ROS production and the activation of the AhR and Nrf-2 pathways. nih.gov Conversely, research on rat synaptosomes indicated that the congener 2,2',4,4',5,5'-hexachlorobiphenyl was not active in stimulating ROS production at the tested concentrations, while other, less chlorinated PCBs were active. This highlights the structure-dependent nature of PCB-induced oxidative stress. The induction of ROS by PCBs and their metabolites is thought to play a significant role in their cytotoxic effects. oup.com

| PCB Congener | Effect on ROS Production | Experimental System | Reference |

|---|---|---|---|

| 3,3'-Dichlorobiphenyl (PCB 11) Metabolite (4-OH-PCB11) | Increase in intracellular superoxide and hydroperoxides | Human prostate epithelial cells (RWPE-1) | oup.com |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Increase | Human thyrocytes | nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Increase | Human thyrocytes | nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | Not active at tested concentrations | Rat synaptosomes |

Structure Activity Relationships Sars and Quantitative Structure Activity Relationships Qsars for Hexachlorobiphenyl Congeners

Correlating Molecular Structure with Biochemical Activity

The specific arrangement of chlorine atoms in a PCB congener dictates its biochemical properties, including its ability to induce metabolic enzymes and interact with cellular receptors.

The induction of drug-metabolizing enzymes is a key indicator of the biological activity of PCBs. The pattern of chlorine substitution determines the type of enzymes induced. Generally, PCBs can be categorized into two groups of inducers. nih.gov

Phenobarbital-type inducers: These PCBs typically have chlorine atoms in the ortho and para positions. They induce the formation of cytochrome P450 and increase N-demethylase activity. nih.gov

3-Methylcholanthrene-type inducers: This group, which includes coplanar PCBs, induces cytochrome P448 and aryl hydrocarbon hydroxylase (AHH) activity. nih.govepa.gov

Isomerically pure PCBs have been tested as inducers of hepatic drug-metabolizing enzymes in rats. nih.gov Biphenyls with chlorine atoms at both the para and ortho positions are known to induce cytochrome P450 and N-demethylase activity. nih.gov Conversely, isomers chlorinated symmetrically in both meta and para positions tend to increase cytochrome P448 formation while decreasing aminopyrine (B3395922) N-demethylase activity. nih.gov

Studies on specific hexachlorobiphenyl congeners have shown varied effects. For instance, 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) is a "phenobarbital-like" inducer of hepatic cytochrome P450. nih.gov In contrast, 3,4,5,3',4',5'-hexachlorobiphenyl did not induce AHH activity in human lymphoblastoid cell lines at the tested dose. nih.gov Similarly, 2,4,5,2',4',5'-hexachlorobiphenyl was found to be insensitive for AHH induction in primary cultures of adult rat hepatocytes. nih.gov The induction of AHH activity is considered a useful bioassay for screening for dioxin-like activity. nih.gov

Many of the toxic effects of PCBs are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. whoi.eduacs.org The binding of a PCB to the AhR can initiate a cascade of events leading to changes in gene expression, including the induction of enzymes like cytochrome P4501A1 (CYP1A1). whoi.edu

The affinity of a PCB congener for the AhR is strongly related to its structure. The highest binding affinities are seen in PCBs that can adopt a planar conformation, similar to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.govresearchgate.net This planarity facilitates the interaction with the receptor's binding site.

PCBs are categorized based on their chlorine substitution pattern in the ortho positions, which significantly affects their ability to achieve planarity:

Coplanar (non-ortho) PCBs: These lack chlorine atoms at the ortho positions (2, 2', 6, 6') and can easily adopt a planar conformation. They generally exhibit the highest binding affinity for the AhR and are potent agonists. epa.gov Examples include 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126). whoi.edu

Mono-ortho PCBs: With one ortho chlorine, these congeners are less planar than the non-ortho PCBs, resulting in a reduced but still significant binding affinity and agonistic potential. epa.gov

Di-ortho PCBs: The presence of two or more ortho chlorines creates significant steric hindrance, forcing the two phenyl rings out of plane and drastically reducing their ability to bind to the AhR. epa.gov

Consequently, there is an excellent correlation between the AhR binding avidities of PCBs and their AHH induction potencies, with the order of activity being coplanar PCBs > mono-ortho coplanar PCBs > di-ortho coplanar PCBs. epa.gov Some di-ortho-substituted PCBs have been shown to act as AhR antagonists, inhibiting the agonistic effects of other compounds. nih.gov

Planarity and Steric Hindrance Effects on Biological Activity

The planarity of the biphenyl (B1667301) system is a crucial determinant of the biological activity of PCB congeners. Steric hindrance, primarily from ortho-substituted chlorine atoms, prevents the molecule from adopting a planar conformation, which in turn reduces its biological potency. epa.gov

The most potent PCB congeners, in terms of AHH induction and toxic effects, are those that are most isosteric with TCDD. epa.gov These are the non-ortho-substituted, coplanar PCBs. The introduction of a single ortho-chloro substituent diminishes, but does not eliminate, the binding affinity and AHH induction potency. epa.gov However, di-ortho substitution leads to a significant loss of these "dioxin-like" activities. epa.gov

For example, a study on various PCB congeners showed that TCDD, TCDF, all four tested non-ortho PCBs, and one mono-ortho PCB induced CYP1A protein and catalytic activity. whoi.edu In contrast, two other mono-ortho PCBs and the one di-ortho PCB tested showed little to no induction. whoi.edu

Predicting Bioaccumulation Activity through QSAR Models (e.g., HQSAR, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical and biological properties of chemicals based on their molecular structure. aftonchemical.com These models are particularly useful for estimating the bioaccumulation potential of the large number of PCB congeners, for which experimental data may be lacking. aftonchemical.comsfu.ca Bioaccumulation is the process by which chemicals concentrate in organisms from their environment. bioone.org

Several QSAR approaches have been applied to PCBs:

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the 3D properties of molecules (like steric and electrostatic fields) to their biological activity. nih.gov

Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular holograms, which are fingerprints of all possible molecular fragments, to generate predictive models without the need for molecular alignment. nih.govnih.gov

Studies have successfully used CoMFA, CoMSIA, and HQSAR to model the octanol-water partition coefficients (Kow), a key parameter representing bioaccumulation potential, for PCB congeners. nih.gov By identifying which structural features and substitution sites significantly affect bioaccumulation, these models can predict this property for untested PCBs. nih.govresearchgate.net The coupling of 3D-QSAR and HQSAR models has been shown to enhance the predictive power and the number of newly designed molecules with desired properties. nih.gov

| QSAR Model | Description | Application to PCBs |

| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method that correlates the steric and electrostatic fields of molecules with their biological activity. nih.gov | Used to establish models for predicting the bioaccumulation potential of PCBs based on their 3D structure. nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR method similar to CoMFA but uses additional descriptor fields like hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov | Applied to identify the distribution of force fields that significantly affect the bioaccumulation of target PCB molecules. nih.gov |

| HQSAR (Hologram QSAR) | A 2D-QSAR technique that uses molecular fragments (holograms) to correlate structure with activity, without requiring 3D alignment. nih.govnih.gov | Used to identify substitution sites on the PCB molecule that have a significant effect on biological enrichment activity. nih.gov |

| QSSAR (Quantitative Super-Structure/Activity Relationships) | Models that use the reaction network of sequential substitution as a "super-structure" to predict properties. | Developed for PCB bioconcentration and bioaccumulation factors, showing good predictive ability. researchgate.net |

This table is interactive. Click on the headers to sort.

Molecular Design Principles for Reduced Environmental Persistence

QSAR models not only predict the properties of existing chemicals but can also guide the design of new molecules with more desirable characteristics, such as reduced environmental persistence and bioaccumulation. nih.gov The insights gained from CoMSIA and HQSAR models can be used to identify specific sites on the PCB molecule where modifications would lead to lower bioaccumulation potential. nih.gov

For example, by combining the information from HQSAR models on influential substitution sites with the force field characteristics from CoMSIA models, it is possible to precisely locate positions for modification. nih.gov Introducing specific substituent groups, such as electron-withdrawing hydrophobic groups, at these identified sites can lead to the design of new molecules with significantly lower Kow values, and therefore lower biological enrichment activity, while potentially maintaining other desired properties like flame retardancy. nih.gov Molecular docking techniques can further refine this process by screening the newly designed molecules for their environmental friendliness. nih.gov

Biodegradation and Bioremediation of Hexachlorobiphenyl Contamination

Microbial Degradation Processes

The microbial degradation of 2,3,4,4',5,6-hexachlorobiphenyl is a complex process that can occur under both anaerobic and aerobic conditions, often involving a combination of different metabolic strategies.

Anaerobic Reductive Dechlorination

Under anaerobic conditions, highly chlorinated PCBs such as this compound can undergo reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, with the PCB molecule acting as an electron acceptor. Microorganisms, particularly dehalorespiring bacteria, mediate this process by replacing chlorine substituents with hydrogen atoms. This typically results in the formation of lesser-chlorinated congeners, which are often less toxic and more amenable to subsequent aerobic degradation. The removal of chlorine atoms from the meta and para positions is generally more favorable than from the ortho positions. nih.gov

Aerobic Oxidative Degradation

In the presence of oxygen, some microorganisms can degrade less-chlorinated PCBs through an oxidative pathway. While highly chlorinated congeners like this compound are generally resistant to direct aerobic attack, the lesser-chlorinated products of anaerobic dechlorination can be susceptible. This aerobic process typically involves the enzymatic addition of oxygen to the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. Bacteria capable of this process often possess a suite of enzymes encoded by the bph gene cluster. nih.gov

Enzymatic Mechanisms of Biodegradation (e.g., Dioxygenases)

The key enzymes initiating the aerobic degradation of PCBs are biphenyl dioxygenases. These are multi-component enzyme systems that catalyze the insertion of two hydroxyl groups onto the biphenyl ring, a critical first step in the degradation pathway. The specificity of the biphenyl dioxygenase determines which PCB congeners a particular microorganism can degrade. The enzyme's ability to access the biphenyl rings can be hindered by the number and position of chlorine atoms. For highly chlorinated congeners like this compound, steric hindrance from the multiple chlorine atoms can make it difficult for the enzyme to bind and catalyze the initial oxidation reaction. Following dihydroxylation, other enzymes such as dihydrodiol dehydrogenase, extradiol dioxygenase, and hydrolase are involved in the subsequent steps of ring cleavage and breakdown of the biphenyl structure. researchgate.net

Factors Influencing Biodegradation Efficiency

The efficiency of the biodegradation of this compound is influenced by several environmental and chemical factors.

Degree of Chlorination: The number of chlorine atoms on the biphenyl rings is a primary determinant of its biodegradability. Generally, degradation rates decrease as the degree of chlorination increases. frontiersin.orgnih.gov Hexachlorobiphenyls like PCB 167 are among the more recalcitrant congeners due to their high chlorine content.

Electron Shuttle Systems: In anaerobic environments, the transfer of electrons to the PCB molecule is a critical step in reductive dechlorination. The presence of electron shuttles, which are compounds that can reversibly accept and donate electrons, can facilitate this process. Biochar, for instance, has been shown to act as an electron shuttle, enhancing the reductive dechlorination of some chlorinated compounds by accelerating electron transfer from microorganisms to the contaminant. dntb.gov.ua

Development of Bioremediation Strategies

Effective bioremediation of sites contaminated with this compound often requires a multifaceted approach that addresses the limitations of microbial degradation. Strategies can be broadly categorized as in situ (treatment in place) and ex situ (excavation and treatment elsewhere). nih.gov

In situ bioremediation strategies aim to stimulate the activity of indigenous microorganisms or introduce specialized microbes (bioaugmentation) to the contaminated site. This can involve the addition of nutrients, electron donors, or primary substrates to enhance microbial growth and degradative activity. For anaerobic dechlorination, biostimulation might involve the addition of organic substrates to create reducing conditions. nih.gov

Ex situ bioremediation techniques involve the excavation of contaminated soil or sediment for treatment in a controlled environment, such as a bioreactor. This allows for the optimization of conditions like temperature, pH, and nutrient levels to maximize biodegradation rates. A sequential anaerobic-aerobic treatment approach is often considered for highly chlorinated PCBs. The contaminated material is first treated under anaerobic conditions to promote reductive dechlorination to less chlorinated congeners, which are then subjected to aerobic treatment for complete mineralization. researchgate.net

The development of microbial consortia, containing multiple microbial species with complementary metabolic capabilities, is a promising strategy for the degradation of complex PCB mixtures that include congeners like this compound. frontiersin.orgethz.chmdpi.com

Q & A

Q. How is 2,3,4,4',5,6-Hexachlorobiphenyl identified and quantified in environmental samples?

Methodological Answer: Identification and quantification require a combination of high-resolution gas chromatography (HRGC) or gas chromatography-mass spectrometry (GC/MS) with congener-specific calibration. Key steps include:

- Extraction : Use hexane-MTBE (1:1 v/v) for lipid-rich matrices, with surrogate standards (e.g., this compound) to correct recovery rates .

- Cleanup : Remove interfering lipids and pigments using sulfuric acid or silica gel columns.

- Instrumental Analysis : Employ HRGC/HRMS (High-Resolution Mass Spectrometry) for specificity, targeting molecular ions m/z 360 (for Cl₆) with isotopic pattern confirmation. Detection limits in aqueous samples can reach 124 pg/L .

- Quantification : Use certified reference materials (e.g., 100 µg/mL in isooctane) for calibration .

Q. What physicochemical properties influence the environmental fate of PCB-166?

Methodological Answer: Critical properties include:

These properties dictate its persistence in sediments and biomagnification in food chains. Researchers should prioritize soil/sediment sampling and lipid-rich biota for monitoring .

Q. What extraction methods are optimal for isolating PCB-166 from biological matrices?

Methodological Answer: For tissues or serum:

- Acid Digestion : Treat samples with 6 M HCl and 2-propanol to denature proteins and release bound PCBs .

- Liquid-Liquid Extraction : Use hexane-MTBE (1:1 v/v) for high recovery efficiency. Surrogate standards (e.g., this compound) ensure >80% recovery .

- Solid-Phase Extraction (SPE) : For serum, C18 columns paired with acetone-hexane eluents reduce matrix interference .

Advanced Research Questions

Q. How to resolve co-elution with structurally similar PCBs during chromatographic analysis?

Methodological Answer: Co-elution challenges (e.g., with PCB-167 or PCB-156) require:

- Column Selection : Use a DB-5MS (60 m × 0.25 mm ID) or HT-8 capillary column for superior congener separation .

- HRMS Resolution : Monitor exact masses (e.g., m/z 360.878 for PCB-166 vs. 360.878 for PCB-167) with resolving power >10,000 to distinguish isotopic clusters .

- Orthogonal Methods : Confirm results using two columns with different stationary phases (e.g., DB-5 and DB-17) .

Q. What are the challenges in characterizing hydroxylated metabolites of PCB-166?

Methodological Answer: Hydroxylated metabolites (e.g., 4-OH-PCB-166) pose analytical hurdles due to:

- Polarity : Require derivatization (e.g., BSTFA) for GC analysis or switch to LC-MS/MS .

- Chiral Separation : Enantioselective oxidation by cytochrome P450 enzymes necessitates chiral columns (e.g., Chiralcel OD-H) to resolve (±)-metabolites .

- Low Abundance : Use isotopic dilution with ¹³C-labeled internal standards (e.g., 3,3',4,4',5,5'-hexachlorobiphenyl-¹³C₁₂) to enhance sensitivity .

Q. How to interpret HRMS data for confirmatory analysis in human serum?

Methodological Answer: HRMS data validation steps:

- Mass Accuracy : Ensure measured mass error <5 ppm for molecular ion ([M-Cl]⁺ = m/z 325.932).

- Isotopic Fit : Match the theoretical Cl isotopic ratio (e.g., ³⁵Cl:³⁷Cl = 3:1 for [M]⁺⁺) .

- Fragmentation Patterns : Confirm with MS/MS spectra (e.g., characteristic loss of Cl₂).

- Quantitative Thresholds : Report concentrations ≥0.2 ng/mL in serum, adhering to EPA Method 1668A .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.